molecular formula C11H14BrNO2 B3074383 2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol CAS No. 1019611-88-1

2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol

Cat. No. B3074383
CAS RN: 1019611-88-1
M. Wt: 272.14 g/mol
InChI Key: JEQMORVKFGQRCP-UHFFFAOYSA-N
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Description

The compound “2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol” is a chemical compound with the linear formula C19H22BrN3O3 . It is a part of a class of compounds known as imidazole containing compounds, which are known for their broad range of chemical and biological properties . This substance is used in various products such as washing & cleaning products, polishes and waxes, biocides (e.g. disinfectants, pest control products) and cosmetics and personal care products .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of imidazole containing compounds involves various synthetic routes . The synthesis of phenols, which are related compounds, can be achieved by several methods including hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction . Late-stage functionalization of the ortho-position was carried out through a palladium (II)-catalyzed C–H activation, resulting in ortho-brominated azobenzenes .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as FT-IR, UV–visible, 1 H NMR, HRMS, and single-crystal X-ray diffraction . These techniques allow for the determination of the molecular geometry, vibrational frequencies, and other structural parameters.


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems. These reactions include free radical bromination, nucleophilic substitution, and oxidation . Substitutions at the benzylic position can be either SN1 or SN2 .

Scientific Research Applications

Synthesis of Indole Derivatives

This compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used for the treatment of cancer cells, microbes, and various disorders in the human body .

Production of Aminoazobenzene Derivatives

The compound can be used in the synthesis of bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives . These derivatives form red-light-absorbing azonium ions, but only under very acidic conditions (pH < 1). While the low pKa makes the azonium form unsuitable, the neutral versions of these compounds undergo trans-to-cis photoisomerization with blue-green light and exhibit slow thermal reversion, which may find applications under physiological conditions .

Synthesis of Cinnamamide Derivatives

The compound can be used in the synthesis of cinnamamide derivatives . During the research on cinnamamide derivatives’ synthesis reaction from methyl cinnamates and phenylethylamines catalyzed by enzyme in continuous-flow microreactors, methyl cinnamate and phenylethylamine were selected as the model reaction .

Investigation of Novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The compound can be used as intermediates in the investigation of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV .

Late-Stage Functionalization of Ortho-Position

The compound can be used in late-stage functionalization of the ortho-position through a palladium (II)-catalyzed C–H activation, resulting in ortho-brominated azobenzenes .

Safety and Hazards

According to the harmonised classification and labelling approved by the European Union, this substance may cause an allergic skin reaction . Other hazards include eye irritation and skin irritation .

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like inha, the enoyl-acyl carrier protein reductase from mycobacterium tuberculosis .

Mode of Action

The compound’s mode of action involves interactions with its targets, leading to changes in their function. For instance, it may inhibit the activity of the target enzyme, altering the biochemical pathways in which the enzyme is involved

Biochemical Pathways

The compound likely affects the biochemical pathways involving its target enzymes. For example, inhibition of InhA would disrupt the synthesis of mycolic acids, crucial components of the cell wall of Mycobacterium tuberculosis . .

Result of Action

The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. For instance, if the compound inhibits InhA, it could lead to the death of Mycobacterium tuberculosis by disrupting the synthesis of its cell wall

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as pH and temperature. For instance, certain compounds form ions only under very acidic conditions (pH < 1) . .

properties

IUPAC Name

2-bromo-6-methoxy-4-[(prop-2-enylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-3-4-13-7-8-5-9(12)11(14)10(6-8)15-2/h3,5-6,13-14H,1,4,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQMORVKFGQRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC=C)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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